molecular formula C7H8N2OS2 B13998590 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one CAS No. 77655-29-9

2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one

Cat. No.: B13998590
CAS No.: 77655-29-9
M. Wt: 200.3 g/mol
InChI Key: MLYCUZOAWWTNLA-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a thiazole ring. This compound is part of a broader class of thiazolidine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring . The reaction conditions generally include:

    Temperature: 0-5°C during the addition of chloroacetyl chloride.

    Solvent: Dry benzene or another suitable organic solvent.

    Reaction Time: Several hours of refluxing to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar biological activities.

    Thiazolidine: Lacks the thiazole ring but shares the thiazolidinone core.

    Thiazolidin-2,4-dione: Known for its antidiabetic properties

Uniqueness

2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

77655-29-9

Molecular Formula

C7H8N2OS2

Molecular Weight

200.3 g/mol

IUPAC Name

2-methyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H8N2OS2/c1-5-9(6(10)4-12-5)7-8-2-3-11-7/h2-3,5H,4H2,1H3

InChI Key

MLYCUZOAWWTNLA-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=O)CS1)C2=NC=CS2

Origin of Product

United States

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